Iodine Substituent Enables Superior Reactivity in Sonogashira Coupling Relative to Bromo Analog
In Sonogashira coupling reactions, 1,3-dichloro-5-iodobenzene demonstrates a demonstrated 89% isolated yield (4.85 g from 5.44 g starting material) for the synthesis of (3,5-dichloro-phenylethynyl)-trimethylsilane when reacted with trimethylsilylacetylene using PdCl₂(PPh₃)₂ and CuI in diethylamine . In contrast, the analogous reaction with 1-bromo-3,5-dichlorobenzene under identical catalytic conditions produces the corresponding alkyne product in only 44% yield [1], representing a >2-fold yield advantage for the iodo compound. This differential is consistent with class-level observations that aryl iodides generally exhibit oxidative addition rates approximately 100–1000 times faster than aryl bromides in palladium(0)-catalyzed cross-couplings [2].
| Evidence Dimension | Isolated yield in Sonogashira coupling with trimethylsilylacetylene |
|---|---|
| Target Compound Data | 89% isolated yield (4.85 g product from 5.44 g starting material) |
| Comparator Or Baseline | 1-Bromo-3,5-dichlorobenzene: 44% isolated yield |
| Quantified Difference | 45 percentage point yield advantage (2.0× higher yield) |
| Conditions | PdCl₂(PPh₃)₂ (2 mol%), CuI (0.5 mol%), diethylamine solvent, room temperature |
Why This Matters
Higher isolated yield directly reduces material waste, shortens purification time, and lowers cost per gram of downstream product in pharmaceutical intermediate synthesis.
- [1] GuideChem. 1,3-Dichloro-5-iodobenzene (3032-81-3) Wiki: Comparative Coupling Yields. Accessed 2025. View Source
- [2] ChemicalBook. Comparative Reactivity of Iodobenzene vs. Bromobenzene in Palladium-Catalyzed Cross-Coupling. 2023. View Source
